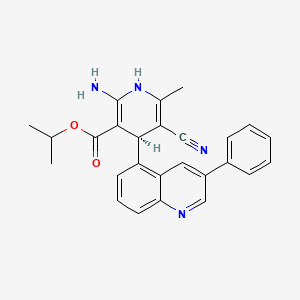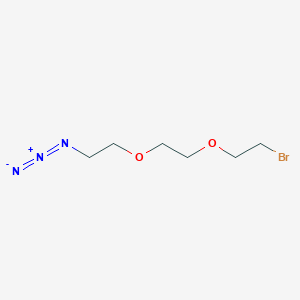
Bromo-PEG2-azida
Descripción general
Descripción
Bromo-PEG2-azide is an organic compound that features both azido and bromo functional groups. These functional groups make it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Aplicaciones Científicas De Investigación
Bromo-PEG2-azide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules through click chemistry.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Bromo-PEG2-azide, also known as 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane, is a versatile compound used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins that contain Alkyne, DBCO, or BCN groups .
Mode of Action
Bromo-PEG2-azide contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions result in a stable triazole linkage, which is crucial in the formation of ADCs and PROTACs .
Biochemical Pathways
In the context of PROTACs, Bromo-PEG2-azide contributes to the selective degradation of target proteins. PROTACs exploit the intracellular ubiquitin-proteasome system, a major pathway for protein degradation in cells . The formation of a triazole linkage between the target protein and an E3 ubiquitin ligase leads to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetic properties of Bromo-PEG2-azide are largely determined by its PEG spacer. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media . This enhances the bioavailability of the compound, allowing it to reach its targets effectively .
Result of Action
The action of Bromo-PEG2-azide leads to the formation of stable triazole linkages in ADCs and PROTACs . In the case of PROTACs, this results in the selective degradation of target proteins, altering the protein composition within cells .
Action Environment
The action of Bromo-PEG2-azide is influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s stability and efficacy can be affected by the pH and temperature of its environment .
Análisis Bioquímico
Biochemical Properties
Bromo-PEG2-azide plays a significant role in biochemical reactions. The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The bromide (Br) is a good leaving group for nucleophilic substitution .
Molecular Mechanism
The molecular mechanism of Bromo-PEG2-azide involves its azide group reacting with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is a key part of its mechanism of action. The bromide (Br) is a good leaving group for nucleophilic substitution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-PEG2-azide typically involves the reaction of 2-bromoethanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Bromo-PEG2-azide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Cycloaddition Reactions: The azido group can participate in click chemistry reactions.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts in the presence of alkyne.
Major Products
Substitution: 1-(2-Azidoethoxy)-2-(2-iodoethoxy)ethane.
Reduction: 1-(2-Aminoethoxy)-2-(2-bromoethoxy)ethane.
Cycloaddition: 1,2,3-Triazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Azidoethoxy)-2-(2-chloroethoxy)ethane
- 1-(2-Azidoethoxy)-2-(2-iodoethoxy)ethane
- 1-(2-Aminoethoxy)-2-(2-bromoethoxy)ethane
Uniqueness
Bromo-PEG2-azide is unique due to the presence of both azido and bromo functional groups, which provide a wide range of reactivity and applications in various fields.
Propiedades
IUPAC Name |
1-azido-2-[2-(2-bromoethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCKRLVDTQCBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



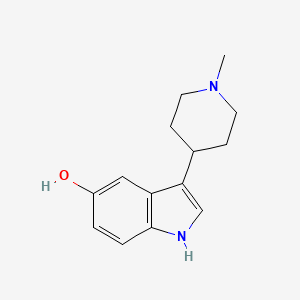



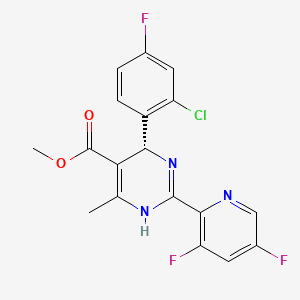

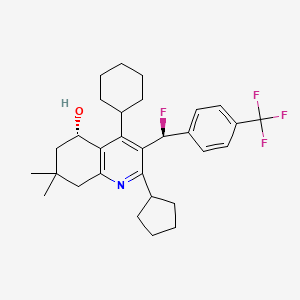

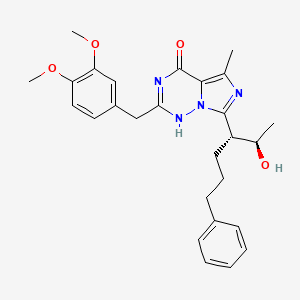
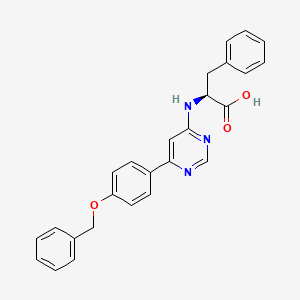
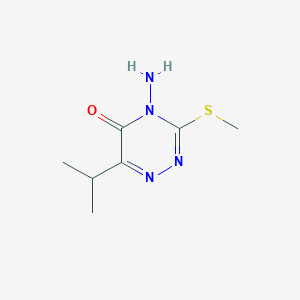
![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)
